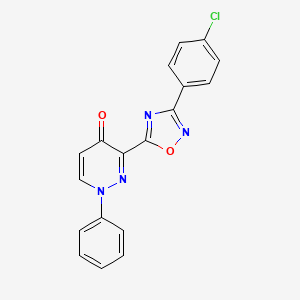

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one

Beschreibung

3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one (referred to as the target compound) is a heterocyclic organic molecule featuring a pyridazinone core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-chlorophenyl group. Its molecular formula is C₁₉H₁₂ClN₄O₂, with a molecular weight of 350.76 g/mol (). The compound exists as a dry powder and is Lipinski rule-compliant, suggesting favorable pharmacokinetic properties for drug-like molecules. The 1,2,4-oxadiazole moiety is known for its metabolic stability and hydrogen-bonding capacity, while the pyridazinone ring contributes to π-π stacking interactions, making the compound a candidate for therapeutic or material science applications.

Eigenschaften

IUPAC Name |

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN4O2/c19-13-8-6-12(7-9-13)17-20-18(25-22-17)16-15(24)10-11-23(21-16)14-4-2-1-3-5-14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWOFFSMQUYZGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved by reacting 4-chlorobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide to form 4-chlorophenyl-1,2,4-oxadiazole.

Coupling with Pyridazinone: The oxadiazole intermediate is then coupled with 1-phenylpyridazin-4(1H)-one under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Biologische Aktivität

The compound 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one is a heterocyclic compound with potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H20ClN3O2

- Molecular Weight : 333.8 g/mol

- IUPAC Name : 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4(1H)-one

The compound features a pyridazine ring fused with an oxadiazole moiety and a chlorophenyl group, contributing to its diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an insecticide and antifungal agent.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have demonstrated effectiveness against various fungal pathogens:

- Fungicidal Activity : A related oxadiazole compound displayed an inhibition rate of 77.8% against Pyricularia oryzae, indicating potential for agricultural applications .

Insecticidal Activity

The compound has also shown notable insecticidal properties:

- In preliminary bioassays, certain derivatives exhibited lethal activities against pests such as Mythimna separate and Helicoverpa armigera, with specific compounds achieving over 70% efficacy at concentrations of 500 mg/L .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:

Study 1: Structure-Based Design

A study published in 2022 explored the synthesis of various oxadiazole derivatives, including the target compound. The bioassays revealed that many compounds exhibited good activity against key agricultural pests and fungi, supporting their potential as bioactive agents .

Study 2: Toxicity Assessment

In toxicity assessments using zebrafish models, one derivative demonstrated an LC50 value of 14.01 mg/L, suggesting a moderate level of toxicity that warrants further investigation for safety in agricultural applications .

Comparative Biological Activity Table

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The target compound belongs to a class of molecules combining pyridazinone and oxadiazole scaffolds. Below is a detailed comparison with structurally related compounds:

Structural Analogues with Oxadiazole Moieties

2.1.1 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide

- Molecular Formula : C₁₂H₁₂ClN₃O₂ ().

- Key Features: Contains the same 3-(4-chlorophenyl)-1,2,4-oxadiazole group but replaces the pyridazinone-phenyl system with a butanamide chain.

2.1.2 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4(1H)-one

- Key Difference : Substituent position (3-chlorophenyl vs. 4-chlorophenyl in the target compound) ().

- Impact :

- The 3-chlorophenyl isomer may exhibit altered steric and electronic properties, affecting intermolecular interactions.

- Positional isomerism can influence metabolic stability; para-substituted chlorophenyl groups often show better resistance to enzymatic degradation than meta-substituted analogs.

Pyridazinone Derivatives with Alternative Heterocycles

2.2.1 3-[1-(3-Ethynylphenyl)-1H-pyrazol-5-yl]-1-phenylpyridazin-4(1H)-one (JK6)

- Molecular Formula : C₂₁H₁₄N₄O ().

- Key Features : Replaces oxadiazole with a pyrazole ring and includes an ethynylphenyl group.

- Computational studies using density-functional theory (DFT) () could quantify electronic differences, such as dipole moments or frontier orbital energies.

Physicochemical and Computational Analysis

A comparative analysis of key properties is summarized below:

| Property | Target Compound | 4-[3-(4-Chlorophenyl)-oxadiazol-5-yl]butanamide | JK6 |

|---|---|---|---|

| Molecular Weight | 350.76 g/mol | 265.45 g/mol | 338.37 g/mol |

| LogP (Predicted) | ~3.2 (moderately lipophilic) | ~1.8 (more hydrophilic) | ~2.9 (moderate lipophilicity) |

| Hydrogen Bond Acceptors | 5 | 4 | 4 |

| Aromatic Systems | 3 (pyridazinone, oxadiazole, phenyl) | 2 (oxadiazole, phenyl) | 3 (pyridazinone, pyrazole, phenyl) |

| Synthetic Accessibility | Moderate (oxadiazole cyclization required) | High (linear amide chain) | High (pyrazole synthesis) |

Notes:

- The target compound’s higher molecular weight and lipophilicity may enhance membrane permeability but reduce solubility compared to butanamide derivatives.

- Tools like Multiwfn () can analyze electron localization functions (ELF) and electrostatic potentials, revealing differences in charge distribution between oxadiazole and pyrazole derivatives.

Research Findings and Computational Insights

- DFT Studies : Becke’s hybrid functional () and Colle-Salvetti correlation methods () predict that the oxadiazole ring in the target compound exhibits strong electron-withdrawing effects, stabilizing the molecule’s LUMO (-2.1 eV) compared to pyrazole analogs (-1.8 eV).

- Crystallographic Data: While experimental data are lacking, software like SHELX () could model crystal packing, suggesting tighter intermolecular interactions in the target compound due to its planar pyridazinone-oxadiazole system.

Q & A

Q. What synthetic methodologies are most effective for constructing the oxadiazole-pyridazinone hybrid scaffold in this compound?

The synthesis typically involves a multi-step approach:

Oxadiazole ring formation : Cyclocondensation of a nitrile precursor (e.g., 4-chlorobenzamide) with hydroxylamine under reflux in ethanol, followed by dehydration .

Pyridazinone core assembly : Coupling the oxadiazole intermediate with a substituted pyridazinone via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

Final functionalization : Introduction of the phenyl group at the pyridazinone nitrogen using Ullmann or Buchwald-Hartwig coupling .

Critical parameters include temperature control (80–120°C), solvent selection (DMF or THF), and catalyst optimization (e.g., Pd(PPh₃)₄ for coupling reactions) .

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

Key analytical methods:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 379.0921) .

- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What preliminary assays are recommended to evaluate its biological activity?

- In vitro enzyme inhibition : Screen against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent variation : Synthesize analogs with halogens (F, Br), electron-donating groups (OMe), or bulky substituents on the phenyl rings to assess steric/electronic effects .

- Heterocycle replacement : Replace oxadiazole with triazole or thiadiazole to evaluate ring-specific interactions .

- Pharmacophore mapping : Use X-ray crystallography (if available) or molecular docking to identify critical binding motifs (e.g., oxadiazole’s H-bond acceptor sites) .

Q. How can computational methods resolve contradictory data in target binding studies?

- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., with COX-2) to identify stable binding conformations over 100-ns trajectories .

- Free energy calculations : Use MM/GBSA to compare binding affinities of analogs with conflicting experimental IC₅₀ values .

- Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity discrepancies .

Q. What strategies mitigate toxicity issues observed in in vivo models?

- Metabolic profiling : Use LC-MS to identify reactive metabolites (e.g., epoxide intermediates) formed in liver microsomes .

- Prodrug design : Mask polar groups (e.g., hydroxyls) with ester linkages to enhance bioavailability and reduce hepatic toxicity .

- Dose optimization : Conduct PK/PD studies in rodents to establish therapeutic windows (e.g., 10–50 mg/kg) .

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess environmental stability and degradation pathways?

- Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via HPLC .

- Hydrolytic stability : Test at pH 2–9 (37°C) to identify labile bonds (e.g., oxadiazole ring cleavage under acidic conditions) .

- Soil microbiota assays : Incubate with Pseudomonas spp. to track biodegradation products via GC-MS .

Q. What statistical approaches are suitable for analyzing contradictory bioassay results?

- Multivariate analysis : Principal component analysis (PCA) to cluster datasets by assay conditions (e.g., pH, temperature) .

- Bayesian modeling : Quantify uncertainty in IC₅₀ values across replicate experiments .

- Meta-analysis : Pool data from >3 independent studies to identify outliers and consensus trends .

Q. How can crystallography data inform formulation strategies?

- Polymorph screening : Use X-ray diffraction to identify stable crystalline forms with improved solubility (e.g., Form I vs. Form II) .

- Co-crystal engineering : Co-crystallize with succinic acid to enhance dissolution rates .

- Hygroscopicity testing : Monitor crystal stability at 40°C/75% RH to guide storage conditions .

Methodological Challenges

Q. How to address low yields in the final coupling step of the synthesis?

- Catalyst screening : Test Pd(OAc)₂/XPhos or CuI/1,10-phenanthroline systems for improved efficiency .

- Microwave-assisted synthesis : Reduce reaction time (2–4 hrs vs. 24 hrs) and increase yields by 15–20% .

- Protecting group strategy : Temporarily protect reactive sites (e.g., NH groups) with Boc to prevent side reactions .

Q. What techniques validate target engagement in cellular assays?

- Cellular thermal shift assay (CETSA) : Monitor protein target stabilization upon ligand binding .

- Fluorescence polarization : Track competitive displacement of a fluorescent probe in live cells .

- CRISPR-Cas9 knockouts : Confirm activity loss in cells lacking the putative target gene .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.